molecular formula C18H21NO B12561483 1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL CAS No. 143208-65-5

1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL

Cat. No.: B12561483
CAS No.: 143208-65-5
M. Wt: 267.4 g/mol
InChI Key: WTWOAPWCAIFLSD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with 9,10-dihydrophenanthrene, which is a derivative of phenanthrene.

    Amination: The 9,10-dihydrophenanthrene undergoes an amination reaction with butan-2-amine under controlled conditions to form the intermediate compound.

    Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group at the appropriate position, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(9,10-Dihydrophenanthren-9-YL)amino]ethanol
  • 1-[(9,10-Dihydrophenanthren-9-YL)amino]propan-2-OL
  • 1-[(9,10-Dihydrophenanthren-9-YL)amino]pentan-2-OL

Uniqueness

1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

143208-65-5

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-(9,10-dihydrophenanthren-9-ylamino)butan-2-ol

InChI

InChI=1S/C18H21NO/c1-2-14(20)12-19-18-11-13-7-3-4-8-15(13)16-9-5-6-10-17(16)18/h3-10,14,18-20H,2,11-12H2,1H3

InChI Key

WTWOAPWCAIFLSD-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC1CC2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

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